1,3-dimethyl-8-[3-(trifluoromethyl)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
This compound is a chemical substance used for scientific research . It is also known by registry numbers ZINC000016849893 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which could potentially include the compound , has been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines (TFMP) derivatives have been studied . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines (TFMP) derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Mechanism of Action
Target of Action:
Togni’s reagent primarily targets functional groups containing carbon-hydrogen (C-H) bonds. Specifically, it reacts with C-H bonds adjacent to heteroatoms (such as nitrogen, oxygen, or sulfur) in various organic molecules. Its high electrophilicity allows it to selectively activate these C-H bonds for subsequent transformations .
Mode of Action:
The interaction between Togni’s reagent and its target involves electrophilic trifluoromethylation. Here’s how it works:
- Substrate Scope : Togni’s reagent can trifluoromethylate a wide range of substrates, including arenes, heterocycles, and even peptides containing cysteine residues .
Action Environment:
Environmental factors play a crucial role in the efficacy and stability of Togni’s reagent. These factors include temperature, solvent polarity, pH, and the presence of other functional groups. Optimizing reaction conditions ensures successful trifluoromethylation while minimizing side reactions or decomposition.
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-20-13(23)15(21(2)14(20)24)6-8-22(9-7-15)27(25,26)12-5-3-4-11(10-12)16(17,18)19/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPBSACTMCDFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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